![molecular formula C19H18N4O3S B2533292 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1234983-74-4](/img/structure/B2533292.png)
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
The compound "2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as imidazole, benzyl, nitrophenyl, and thioacetamide are common in the literature, suggesting that the compound may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of imidazole rings, the introduction of nitrophenyl groups, and the attachment of thioacetamide moieties. For instance, asymmetric synthesis of similar compounds has been described, where amines react with 2-chloroacetyl chloride followed by a reaction with thiobenzimidazole to yield the final products . The synthesis of copper complexes with related ligands has also been reported, indicating that the compound of interest might also form complexes with metals .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, FTIR, MS, and elemental analysis . Single crystal X-ray diffraction has been used to determine the structures of copper complexes, which could be relevant for understanding the geometry and coordination environment of the compound if it were to form similar complexes .
Chemical Reactions Analysis
Compounds with similar structural features have shown reactivity towards various nucleophiles, leading to the formation of esters, amides, and heterocyclic rings . The presence of a nitrophenyl group could also influence the reactivity, as seen in the synthesis of N-substituted indole-2-thiols . Additionally, the reactivity of cyanoacetamide derivatives towards different reagents has been explored, resulting in the formation of polysubstituted thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using UV spectroscopy to determine pKa values, which provide insight into the acidity and protonation states of the molecules . The fluorescence properties of these compounds have also been investigated, with some showing emission upon excitation, which could suggest potential applications in material science or as fluorescent probes .
Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of benzimidazole derivatives, known for their fusion of a benzene ring with an imidazole moiety. Research in this area involves the synthesis and characterization of these compounds using techniques such as TLC, IR spectra, 1H-NMR, and MS to evaluate their properties and potential biological activities (R. Bhor, K. Sable, 2022). Another study on similar compounds, focusing on their synthesis and antibacterial activity, underlines the chemical versatility and potential for medical application of benzimidazole derivatives (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Applications in Biological Research
Antibacterial and Antifungal Agents : Studies on derivatives of benzimidazoles have shown significant antibacterial activity. This suggests potential applications in combating microbial infections, emphasizing the need for novel compounds due to increasing antibiotic resistance (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Anti-inflammatory Activity : Certain benzimidazole derivatives have been evaluated for their anti-inflammatory effects, offering insights into new therapeutic approaches for inflammation-related disorders. The efficacy of these compounds was tested through the rat-paw oedema method, showing potential as anti-inflammatory agents (R. Bhor, K. Sable, 2022).
Antitumor Activity : There's research indicating the synthesis and evaluation of benzimidazole derivatives for antitumor activities, revealing that some compounds exhibit promising effects against various cancer cell lines. This highlights the potential of benzimidazole compounds in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Mechanism of Action
The compound also contains a benzyl group and a nitrophenyl group. The benzyl group can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The nitrophenyl group can act as an electron-withdrawing group, which could influence the reactivity of the compound.
Future Directions
properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-20-18(24)13-27-19-21-11-17(15-8-5-9-16(10-15)23(25)26)22(19)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSADNFDMEANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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